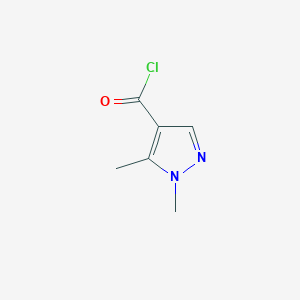

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride

Description

Chemical Nomenclature and Classification

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride operates under a systematic nomenclature that precisely defines its structural characteristics within the broader pyrazole classification system. The compound is officially designated by the International Union of Pure and Applied Chemistry name "this compound," which accurately describes the positioning of substituents on the five-membered heterocyclic ring. The molecular formula C₆H₇ClN₂O reflects the presence of six carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 158.59 grams per mole.

The compound belongs to the broader classification of acyl chlorides, specifically those derived from pyrazole carboxylic acids. Within the heterocyclic compound taxonomy, it is categorized as a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions. The structural descriptor 1,5-dimethyl indicates methylation at the nitrogen-1 position and carbon-5 position of the pyrazole ring, while the 4-carbonyl chloride designation specifies the location and nature of the reactive functional group. The compound's classification as an organochlorine compound further emphasizes its reactive character and potential applications in nucleophilic substitution reactions.

The systematic naming conventions employed for this compound reflect established protocols for heterocyclic nomenclature, where the pyrazole core serves as the parent structure. The compound's classification within the broader family of pyrazole derivatives places it among structurally related compounds that share similar electronic properties and reactivity patterns. The presence of the carbonyl chloride functional group distinguishes it from other pyrazole derivatives and confers specific chemical behavior characteristic of acyl halides.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of compounds. The systematic exploration of substituted pyrazoles gained momentum through the classical synthetic methods developed by Hans von Pechmann in 1898, who established fundamental approaches for pyrazole synthesis using acetylene and diazomethane. These early foundational studies provided the groundwork for subsequent investigations into more complex pyrazole derivatives, including those bearing functional groups such as carbonyl chlorides.

The specific compound this compound represents a product of modern synthetic methodology development, particularly in the realm of heterocyclic compound functionalization. Its synthesis and characterization have been facilitated by advances in organic synthetic techniques, including improved methods for the introduction of carbonyl chloride groups into pyrazole rings. The compound's development has been driven by the growing recognition of pyrazole derivatives as valuable intermediates in pharmaceutical and agrochemical synthesis, reflecting the evolution of heterocyclic chemistry from academic curiosity to practical application.

Contemporary research has established the compound's significance within the context of structure-activity relationship studies, where systematic modification of pyrazole substituents has revealed important insights into biological activity patterns. The historical progression of pyrazole chemistry has demonstrated the importance of precise substitution patterns in determining compound properties, with this compound serving as a representative example of how strategic functionalization can enhance synthetic utility.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry, primarily due to its role as a versatile synthetic intermediate capable of undergoing diverse chemical transformations. The compound's significance stems from its incorporation of multiple reactive sites within a stable heterocyclic framework, enabling its utilization in the construction of more complex molecular architectures. The pyrazole core provides aromatic stability while the carbonyl chloride functionality offers a highly reactive electrophilic center suitable for nucleophilic attack by various amine, alcohol, and carbon nucleophiles.

The compound's importance in heterocyclic chemistry extends to its applications in the synthesis of pyrazole-carboxamide derivatives, which have demonstrated significant biological activities including antifungal properties. Research has shown that the structural framework provided by substituted pyrazole-carbonyl chlorides serves as an essential building block for the development of agrochemically active compounds, particularly those targeting fungal pathogens that cause substantial agricultural losses. The compound's ability to serve as a precursor for succinate dehydrogenase inhibitors highlights its relevance in the development of modern crop protection agents.

The significance of this compound within heterocyclic chemistry is further emphasized by its role in facilitating the exploration of structure-activity relationships in pyrazole-based pharmaceuticals and agrochemicals. The compound's well-defined substitution pattern allows researchers to systematically investigate the effects of different nucleophilic partners on resulting biological activities, contributing to the rational design of new bioactive molecules. This systematic approach to heterocyclic compound development exemplifies the strategic importance of readily accessible, functionalized heterocyclic intermediates in contemporary chemical research.

Fundamental Properties Overview

The fundamental properties of this compound reflect the characteristic features of both pyrazole heterocycles and acyl chloride functional groups, resulting in a compound with distinctive physical and chemical behavior. The molecular structure exhibits a molecular weight of 158.59 grams per mole and conforms to the molecular formula C₆H₇ClN₂O, indicating a compact heterocyclic structure with strategically positioned functional groups. The compound's systematic properties can be analyzed through its structural descriptor codes, including the Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes that precisely define its molecular connectivity.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Chemical Abstract Service Registry Number | 851973-08-5 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CC1=C(C=NN1C)C(=O)Cl |

| International Chemical Identifier Key | GTXIUQFVBGZSJJ-UHFFFAOYSA-N |

The chemical reactivity profile of this compound is dominated by the presence of the carbonyl chloride functional group, which exhibits high electrophilicity and readily undergoes nucleophilic substitution reactions. This reactivity pattern enables the compound to serve as an effective acylating agent, facilitating the formation of amide bonds when reacted with primary and secondary amines. The pyrazole ring system provides electronic stabilization through aromatic delocalization while the methyl substituents at positions 1 and 5 influence both the electronic properties and steric environment of the molecule.

The compound's physical properties reflect its small molecular size and the presence of polar functional groups, contributing to its classification as a reactive intermediate rather than a stable end product. The carbonyl chloride functionality renders the compound susceptible to hydrolysis in the presence of water, producing the corresponding carboxylic acid and hydrogen chloride as products. This hydrolytic susceptibility necessitates careful handling and storage under anhydrous conditions to maintain compound integrity.

Position within Pyrazole Chemistry Research

This compound occupies a strategic position within contemporary pyrazole chemistry research, serving as both a synthetic target and a versatile building block for more complex heterocyclic structures. Current research trends in pyrazole chemistry emphasize the development of bioactive compounds for pharmaceutical and agrochemical applications, with carbonyl chloride derivatives playing crucial roles as synthetic intermediates. The compound's position within this research landscape reflects the broader shift toward structure-based drug design and the systematic exploration of heterocyclic chemical space.

Research involving this compound has demonstrated its utility in the synthesis of pyrazole-carboxamide derivatives that exhibit antifungal activity against economically important plant pathogens such as Colletotrichum gloeosporioides. This research direction exemplifies the compound's relevance to agricultural chemistry, where the development of new fungicidal agents requires access to diverse pyrazole scaffolds with precise substitution patterns. The compound's role in facilitating these synthetic transformations positions it as an essential component of modern agrochemical research programs.

The compound's significance within pyrazole chemistry research extends to its applications in the development of succinate dehydrogenase inhibitors, a class of fungicides that target the mitochondrial respiratory chain in fungi. Research has established that 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives serve as precursors for six commercial fungicides with this mechanism of action, highlighting the broader importance of functionalized pyrazole-4-carboxylic acid derivatives in contemporary crop protection chemistry. The structural relationship between this compound and these commercially significant compounds underscores its potential contributions to future agrochemical development.

Contemporary research methodologies in pyrazole chemistry increasingly rely on systematic approaches to compound library synthesis, where key intermediates such as this compound enable the rapid generation of diverse molecular structures for biological evaluation. The compound's compatibility with standard organic synthesis protocols and its predictable reactivity patterns make it particularly valuable for high-throughput synthetic chemistry approaches that aim to optimize biological activity through systematic structural modification. This methodological context positions the compound as a representative example of how well-designed synthetic intermediates can accelerate the discovery and development of new bioactive molecules within the pyrazole chemical class.

Properties

IUPAC Name |

1,5-dimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXIUQFVBGZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390245 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851973-08-5 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Procedure

The general procedure involves reacting the 1,5-dimethyl-1H-pyrazole-4-carboxylic acid or its derivatives with a chlorinating agent in an appropriate solvent. The reaction is typically carried out under anhydrous conditions to avoid hydrolysis of the acid chloride product. The chlorination proceeds via the formation of an intermediate complex between the carboxylic acid and the chlorinating agent, followed by elimination of water or corresponding by-products to yield the acid chloride.

Solvent Selection

Solvent choice plays a significant role in the reaction's success and downstream processing:

Chlorinated aromatic solvents such as chlorobenzene and dichlorobenzene are commonly used. These solvents offer good solubility for reactants and products and facilitate easy separation and purification by distillation due to their boiling points.

Non-polar solvents like toluene, ethylbenzene, and xylenes have also been employed, especially in halogen exchange reactions related to pyrazole derivatives. These solvents help overcome disadvantages associated with polar aprotic solvents, such as high boiling points, poor recyclability, and water miscibility.

Reaction Conditions

The reaction temperature is generally maintained to optimize the chlorination rate without decomposing sensitive pyrazole rings.

Catalysts such as AlCl₃ or ZnCl₂ are used in catalytic amounts (1–3 mol%) to facilitate the chlorination process.

The reaction mixture is kept anhydrous to prevent hydrolysis of the acid chloride.

The reaction may be conducted in one or two stages depending on the substrate and chlorinating agent used.

Representative Data Table: Chlorination Agents and Conditions

| Chlorinating Agent(s) | Catalyst(s) | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Silicon tetrachloride (SiCl₄) | AlCl₃ or ZnCl₂ (1-3 mol%) | Chlorobenzene, Dichlorobenzene | Moderate (e.g., 50-100°C) | Efficient chlorination with catalyst |

| Trichloromethylsilane | None or AlCl₃ | Chlorinated aromatics | Moderate | Alternative silane reagent |

| Titanium tetrachloride (TiCl₄) | None | Chlorobenzene | Controlled | Strong chlorinating agent |

| Mixtures of silanes + AlCl₃/ZnCl₂ | AlCl₃ or ZnCl₂ | Chlorobenzene, Toluene | Moderate | Catalyzed, improved yields |

Research Findings and Advantages

The use of silane-based chlorinating agents combined with Lewis acid catalysts provides a highly efficient and selective method for converting pyrazole carboxylic acids to acid chlorides.

Chlorinated aromatic solvents enable direct use of reaction solutions without complex solvent exchanges or isolations, simplifying the process and reducing costs.

Non-polar solvents improve environmental profiles by reducing water miscibility and facilitating solvent recovery, thus enhancing economic viability.

The reaction conditions avoid harsh reagents that could degrade the pyrazole ring, maintaining the integrity of the heterocyclic system.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 1,5-dimethyl-1H-pyrazole-4-carboxylic acid and hydrogen chloride.

Condensation Reactions: It can react with hydrazines or other nucleophiles to form pyrazole derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.

Amines, Alcohols, Thiols: Used in substitution reactions to form various derivatives.

Water: Used in hydrolysis reactions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry Applications

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride serves as a precursor for various bioactive compounds. Its derivatives exhibit a wide range of therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.

Case Studies

- Anticancer Activity : Recent studies have demonstrated that compounds derived from pyrazole structures can inhibit the growth of various cancer cell types, such as lung cancer and breast cancer cells. For instance, derivatives containing the 1H-pyrazole scaffold have shown significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

- Fungicidal Activity : A study on new pyrazole derivatives synthesized from this compound showed moderate activity against Botrytis cinerea, a common plant pathogen. The docking studies indicated that the difluoromethyl pyrazole moiety was crucial for its biological activity .

Agricultural Chemistry Applications

In agricultural chemistry, this compound is utilized in developing plant protection agents. Its derivatives can enhance crop resilience against pests and diseases.

Relevant Findings

- Plant Protection Agents : The compound serves as an intermediate in synthesizing fluorinated pyrazoles that exhibit enhanced fungicidal properties. These compounds are critical in creating effective agricultural chemicals that protect crops from various pathogens .

Materials Science Applications

The unique structural features of this compound allow for its incorporation into materials science. Its derivatives can be used to create novel polymers and materials with specific properties.

Applications in Optical Devices

Research has identified pyrazolo[1,5-a]pyrimidine derivatives as strategic compounds for optical applications due to their photophysical properties. These compounds can serve as biomarkers for lipid droplets in cancer cells, showcasing their versatility beyond traditional applications .

Comparative Analysis Table

| Application Area | Compound Derivatives | Key Properties/Activities |

|---|---|---|

| Medicinal Chemistry | Pyrazole-based anticancer agents | Antiproliferative effects on various cancer cell lines |

| Agricultural Chemistry | Fluorinated pyrazoles | Enhanced fungicidal activity against Botrytis cinerea |

| Materials Science | Pyrazolo[1,5-a]pyrimidines | Optical properties for use in biomarkers |

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride depends on its specific application and the nature of its derivatives. In general, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The carbonyl chloride group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

- 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride

- 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern can influence the reactivity and properties of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry. The presence of the carbonyl chloride group also provides a versatile functional group for further chemical modifications.

Biological Activity

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No. 851973-08-5) is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article aims to explore its biological properties, including its anti-inflammatory, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with two methyl groups at positions 1 and 5, and a carbonyl chloride functional group at position 4. This structure is significant as it contributes to the compound's reactivity and biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Case Study : A study by Abdellatif et al. synthesized various pyrazole derivatives, including those related to this compound. The compounds demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating strong potential as anti-inflammatory agents .

| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 8.22 |

| Compound B | 0.04 | 9.31 |

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies.

- Research Findings : A review highlighted that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from pyrazoles showed GI50 values of 3.79 μM against MCF7 cells and 12.50 μM against NCI-H460 cells .

The mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound has been shown to inhibit COX enzymes that are pivotal in the synthesis of prostaglandins, mediators of inflammation . Additionally, it may influence pathways related to cell proliferation and apoptosis in cancer cells.

Applications in Drug Design

Due to its biological activities, this compound serves as an important intermediate in drug design.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride, and what methodological considerations are critical?

- Answer : The compound is typically synthesized via acylation of 1,5-dimethyl-1H-pyrazole using chloroacetyl chloride or similar acylating agents. A common protocol involves:

-

Reagents : Chloroacetyl chloride (or phosgene derivatives) in anhydrous dichloromethane (DCM) .

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .

-

Conditions : Reaction at 0–5°C under inert atmosphere (N₂/Ar) to minimize side reactions.

-

Workup : Extraction with DCM, washing with brine, and purification via column chromatography (hexane/ethyl acetate).

-

Key Considerations : Moisture sensitivity of the acyl chloride necessitates strict anhydrous conditions.

Parameter Example from Analogous Synthesis Solvent Dichloromethane Temperature 0–5°C Base Triethylamine Reaction Time 2–4 hours

Q. How is this compound characterized, and what analytical techniques are prioritized?

- Answer : Characterization focuses on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 5, carbonyl chloride at position 4) .

- FT-IR : Strong C=O stretch (~1750–1800 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-Cl]⁺ fragments) .

- Contaminant Checks : Test for residual solvents (GC-MS) and unreacted starting materials (TLC).

Q. What are the primary research applications of this compound in academic settings?

- Answer :

- Medicinal Chemistry : Serves as a key intermediate for synthesizing pyrazole-based enzyme inhibitors (e.g., kinase or protease inhibitors) .

- Materials Science : Functionalizes polymers or nanoparticles via its reactive acyl chloride group .

- Chemical Biology : Used to prepare fluorescent probes or affinity tags for protein labeling .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, especially in large-scale reactions?

- Answer :

- Solvent Choice : Replace DCM with less volatile solvents (e.g., THF) for easier scale-up, though reactivity may decrease .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature Gradients : Gradual warming (0°C → room temperature) improves homogeneity without decomposition.

- Purity Control : Distillation under reduced pressure minimizes impurities .

Q. What stability challenges does this compound pose, and how are they mitigated during storage or functionalization?

- Answer :

- Hydrolysis Sensitivity : Acyl chloride reacts readily with moisture. Store under argon at -20°C in sealed, desiccated vials .

- Thermal Decomposition : Avoid prolonged exposure to >40°C. Stability tests via TGA/DSC recommended for long-term storage .

- In Situ Derivatization : Convert to stable esters (e.g., methyl esters) for downstream applications .

Q. How can researchers design derivatives of this compound for targeted biological activity (e.g., enzyme inhibition)?

- Answer :

- Functionalization Strategies :

- Amide Coupling : React with amines to form carboxamides (e.g., using EDC/HOBt) .

- Nucleophilic Substitution : Replace chloride with thiols or alkoxides for diversified analogs .

- SAR Studies : Systematic variation of substituents (e.g., replacing methyl groups with halogens or bulkier alkyl chains) to optimize binding .

- Example : Derivatives with electron-withdrawing groups at position 4 show enhanced inhibitory potency against COX-2 .

Q. How should researchers resolve contradictions in reported synthetic protocols or spectral data for this compound?

- Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (DFT simulations) .

- Replication Trials : Test disputed methods (e.g., alternative solvents like acetonitrile vs. DCM) .

- Controlled Experiments : Isolate variables (e.g., base strength, stoichiometry) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.